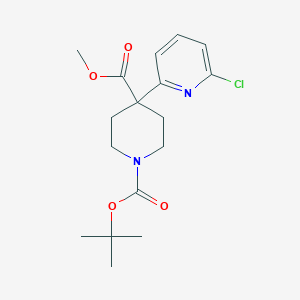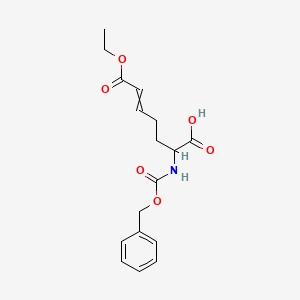
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of iodine, methylsulfonyl, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene typically involves multiple steps, starting from readily available precursors One common method involves the iodination of 4-(methylsulfonyl)-1-nitrobenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, benzyl protection, and halogen exchange reactions, followed by purification techniques like recrystallization or column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 2-Iodo-4-(methylsulfonyl)-1-aminobenzene.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4-(methylsulfonyl)phenol
- 2-Iodo-4-tert-octylphenol
Uniqueness
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene is unique due to the presence of both nitro and methylsulfonyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a combination of functional groups that can be exploited for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C7H6INO4S |
|---|---|
Peso molecular |
327.10 g/mol |
Nombre IUPAC |
2-iodo-4-methylsulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6INO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
Clave InChI |
ILSWWSWYPKQUKB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)

![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)



![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)




